molecular formula C20H22ClN3O B018356 Amodiaquine CAS No. 86-42-0

Amodiaquine

Cat. No. B018356
CAS RN: 86-42-0
M. Wt: 355.9 g/mol
InChI Key: OVCDSSHSILBFBN-UHFFFAOYSA-N
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Description

Amodiaquine is an antimalarial drug with a structure similar to chloroquine. It is known for its effectiveness against malaria but has been associated with adverse side effects such as agranulocytosis and hepatotoxicity in some patients.

Synthesis Analysis

  • Amodiaquine analogues, a new generation of improved 4-aminoquinoline antimalarials, have been synthesized by changing the positions of the hydroxyl and Mannich side-chain functions of amodiaquine (O’Neill et al., 2003).
  • Novel analogues of amodiaquine with modified basic side chains showed both antimalarial and antileishmanial activity, indicating the importance of the side chain in its activity (Guglielmo et al., 2009).

Molecular Structure Analysis

  • The molecular geometry of amodiaquine in different crystalline environments has been explored, revealing its conformation and intermolecular interactions (Semeniuk et al., 2008).
  • Studies have shown that modifications in the molecular structure can lead to variations in its antimalarial activity and toxicity.

Chemical Reactions and Properties

  • Amodiaquine undergoes bioactivation to form reactive metabolites, which is a process associated with its toxicity (Tingle et al., 1995).
  • Modifications in its structure, such as fluorine substitution, have been shown to affect its metabolism and antimalarial activity (O’Neill et al., 1994).

Physical Properties Analysis

  • The physical properties of amodiaquine, such as its solubility and stability, play a significant role in its pharmacological effectiveness.
  • Studies focusing on the interaction of amodiaquine with human serum albumin have provided insights into its distribution and bioavailability (Samari et al., 2012).

Chemical Properties Analysis

  • Amodiaquine's chemical properties, including its reactivity and interaction with biological molecules, are crucial for understanding its mechanism of action and side effects.
  • Research has shown that amodiaquine can form complexes with other compounds, influencing its pharmacological properties (Murugan et al., 2016).

Scientific research applications

  • Anti-Adipogenic Activity: Amodiaquine suppresses adipogenic gene expression and lipid formation, inhibiting nuclear localization of PPARα. This suggests its potential as an anti-obesity drug (Kim, Kim, & Hwang, 2017).

  • Cardiovascular Effects: It reduces heart rate, particularly in individuals aged 12 years and above, and is associated with a higher risk of potentially symptomatic sinus bradycardia compared to lumefantrine (Chan et al., 2021).

  • Efficacy in Malaria Treatment: More effective than chloroquine in treating uncomplicated falciparum malaria in young children in rural north-western Burkina Faso (Mandi et al., 2008). Similarly effective to chloroquine for treating P. falciparum malaria, with no significant advantage in chloroquine-resistant areas of northeast India (Misra, Nandi, & Lal, 1995).

  • Rapid Parasite Clearance: Oral administration can rapidly clear hyperparasitaemia in uncomplicated malaria, significantly reducing mean parasitaemia (Ndounga & Basco, 2003).

  • Toxicity and Cytoprotection: Causes oxidative stress, lipid peroxidation, and protein carbonylation in hepatocytes. Taurine and N-acetyl cysteine can protect hepatocytes against this cytotoxicity (Heidari, Babaei, & Eghbal, 2014).

  • Immunogenicity: Administration in rats led to a positive immune response, with intraperitoneal administration showing a greater response than intramuscular or oral administration (Clarke, Maggs, Kitteringham, & Park, 1990).

  • Pharmacogenetics: Understanding the pharmacogenetics of populations exposed to amodiaquine is crucial for pharmacovigilance and future applications in personalized medicine (Gil, 2008).

  • Potential for Malaria Prevention: It is a useful drug for treating and preventing malaria, but must be used cautiously due to potential adverse drug reactions (Markham et al., 2007).

  • Adverse Reactions: Can cause bradycardia, hypotension, and electrocardiograph QT interval prolongation, though the relationship of these changes to drug concentrations is not well characterized (Chan et al., 2022).

properties

IUPAC Name

4-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H22ClN3O/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19/h5-12,25H,3-4,13H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OVCDSSHSILBFBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O
Source PubChem
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Molecular Formula

C20H22ClN3O
Source PubChem
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DSSTOX Substance ID

DTXSID2022597
Record name Amodiaquine
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Molecular Weight

355.9 g/mol
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Physical Description

Solid
Record name Amodiaquine
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Solubility

24.9 [ug/mL] (The mean of the results at pH 7.4), 8.80e-03 g/L
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Mechanism of Action

The mechanism of plasmodicidal action of amodiaquine is not completely certain. Like other quinoline derivatives, it is thought to inhibit heme polymerase activity. This results in accumulation of free heme, which is toxic to the parasites. The drug binds the free heme preventing the parasite from converting it to a form less toxic. This drug-heme complex is toxic and disrupts membrane function., Amodiaquine is a Mannich base 4-aminoquinoline with a mode of action similar to that of chloroquine. It is effective against some chloroquine-resistant strains of P. falciparum, although there is cross-resistance., The 4-aminoquinoline derivatives appear to bind to nucleoproteins and interfere with protein synthesis in susceptible organisms; the drugs intercalate readily into double-stranded DNA and inhibit both DNA and RNA polymerase. In addition, the drugs apparently concentrate in parasite digestive vacuoles, increase the pH of the vacuoles, and interfere with the parasite's ability to metabolize and utilize erythrocyte hemoglobin. Plasmodial forms that do not have digestive vacuoles and do not utilize hemoglobin, such as exoerythrocytic forms, are not affected by /these medications/., The 4-aminoquinoline derivatives ... have anti-inflammatory activity; however, the mechanism(s) of action of the drugs in the treatment of rheumatoid arthritis and lupus erythematosus has not been determined. /4-aminoquinoline derivatives/ reportedly antagonizes histamine in vitro, has antiserotonin effects, and inhibits prostaglandin effects in mammalian cells presumably by inhibiting conversion of arachidonic acid to prostaglandin F2., The mode of action of amodiaquine has not yet been determined. 4-Aminoquinolines depress cardiac muscle, impair cardiac conductivity, and produce vasodilatation with resultant hypotension; they depress respiration and cause diplopia, dizziness and nausea.
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Product Name

Amodiaquine

Color/Form

Crystals from absolute ethanol

CAS RN

86-42-0
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Melting Point

206-208, 208 °C (decomposes), Yellow crystals from methanol. Melting point 243 °C. Slightly soluble in water and alcohol /Amodiaquine dihydrochloride hemihydrate/, 208 °C
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Record name Amodiaquine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28,200
Citations
P Olliaro, C Nevill, J LeBras, P Ringwald, P Mussano… - The Lancet, 1996 - thelancet.com
… trials supports the use of amodiaquine in the treatment of uncomplicated malaria. However, there is partial cross-resistance between chloroquine and amodiaquine, and monitoring of …
Number of citations: 349 www.thelancet.com
PL Olliaro, P Mussano… - Cochrane Database …, 1996 - cochranelibrary.com
Background Using a pilot system we have categorised this review as: Historical question ‐ no update intended. Please see "Published notes" section of the review for more details. …
Number of citations: 170 www.cochranelibrary.com
PB Bloland, TK Ruebush - The Lancet, 1996 - thelancet.com
… toxicity of amodiaquine remain and … amodiaquine's reputation over the years. We believe, however, that while Olliaro and co-workers have gone a long way to show that amodiaquine …
Number of citations: 11 www.thelancet.com
PM O'Neill, A Mukhtar, PA Stocks… - Journal of medicinal …, 2003 - ACS Publications
… an electrophilic metabolite, amodiaquine quinoneimine (AQQI)… side-chain function of amodiaquine would provide a new … By a simple two-step procedure, 10 isomeric amodiaquine …
Number of citations: 174 pubs.acs.org
PM O'Neill, AC Harrison, RC Storr… - Journal of medicinal …, 1994 - ACS Publications
… amodiaquine. In general the fluorinated analogues had similar in vitro antimalarial activity to amodiaquine … of the 4Xhydroxyl of amodiaquine with fluorine produces analogues (5 and 7) …
Number of citations: 107 pubs.acs.org
FC Churchill, LC Patchen, CC Campbell, IK Schwartz… - Life sciences, 1985 - Elsevier
… in body fluids are nonspeclfic and obscure the fact that little or no amodiaquine is present in … amodiaquine. The two major metabolites have been identified; one is desethylamodiaquine, …
Number of citations: 139 www.sciencedirect.com
M Adjuik, P Agnamey, A Babiker, S Borrmann… - The Lancet, 2002 - thelancet.com
Background Increasing drug resistance limits the choice of efficacious chemotherapy against Plasmodium falciparum malaria in Africa. Amodiaquine still retains efficacy against P …
Number of citations: 406 www.thelancet.com
P Brasseur, R Guiguemde, S Diallo, V Guiyedi… - Transactions of the …, 1999 - Elsevier
… amodiaquine is one of the possible options. A multicentre, open-label randomized controlled trial of amodiaquine 30 … blood levels of chloroquine and amodiaquine were also measured. …
Number of citations: 141 www.sciencedirect.com
AR Parhizgar, A Tahghighi - Iranian Journal of Medical Sciences, 2017 - ncbi.nlm.nih.gov
Antimalarial drugs with the 4-aminoquinoline scaffold such as the important drugs, chloroquine (CQ) and amodiaquine (AQ), have been used to prevent and treat malaria for many years…
Number of citations: 121 www.ncbi.nlm.nih.gov
WM Watkins, HC Spencer, DM Kariuki, DG Sixsmith… - The Lancet, 1984 - Elsevier
… In contrast, 22 of the same 23 isolates were sensitive to amodiaquine in vitro. Effective … ·0 nmol/l for amodiaquine. The results suggest that amodiaquine is effective for the treatment of …
Number of citations: 194 www.sciencedirect.com

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